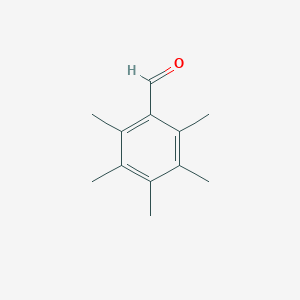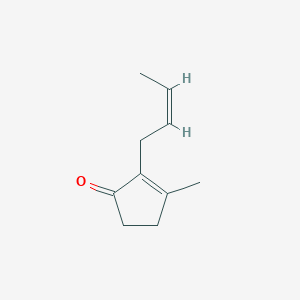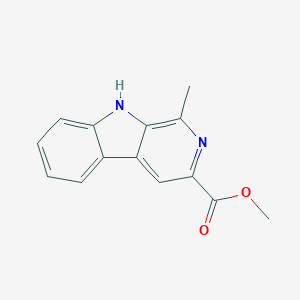
3-Phenyl-4,4'-biphenyldiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4,4'-biphenyldiol, also known as PBB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PBB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of other compounds.
科学的研究の応用
3-Phenyl-4,4'-biphenyldiol has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In material science, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of polymers and dendrimers. In medicinal chemistry, 3-Phenyl-4,4'-biphenyldiol has been studied for its potential as an anti-cancer agent.
作用機序
The mechanism of action of 3-Phenyl-4,4'-biphenyldiol is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-Phenyl-4,4'-biphenyldiol has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
生化学的および生理学的効果
3-Phenyl-4,4'-biphenyldiol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Phenyl-4,4'-biphenyldiol has also been shown to reduce inflammation in animal models of inflammation. 3-Phenyl-4,4'-biphenyldiol has been shown to have anti-oxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its versatility as a building block for the synthesis of other compounds. 3-Phenyl-4,4'-biphenyldiol can be easily modified to introduce different functional groups, which can be used to tailor the properties of the resulting compound. One limitation of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. One future direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another future direction is the exploration of 3-Phenyl-4,4'-biphenyldiol's potential applications in the field of energy storage, where it could be used as a building block for the synthesis of new materials for batteries and supercapacitors. Finally, the investigation of 3-Phenyl-4,4'-biphenyldiol's mechanism of action could lead to the development of new anti-cancer drugs that are more effective and less toxic than current treatments.
Conclusion
In conclusion, 3-Phenyl-4,4'-biphenyldiol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. 3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, and it has been studied for its potential as a building block for the synthesis of other compounds, as well as for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has many advantages for lab experiments, including its versatility as a building block, but it also has limitations, such as its low solubility in water. There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action.
合成法
3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
特性
CAS番号 |
18801-72-4 |
|---|---|
製品名 |
3-Phenyl-4,4'-biphenyldiol |
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
InChIキー |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
同義語 |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



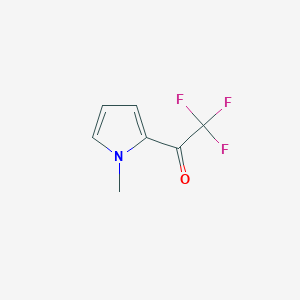
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
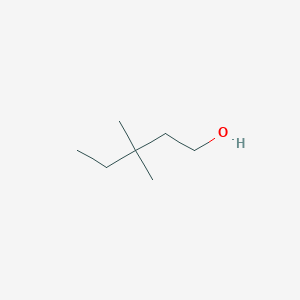
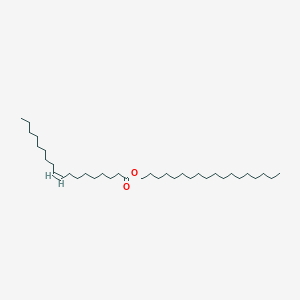
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
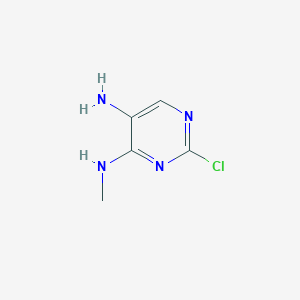
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
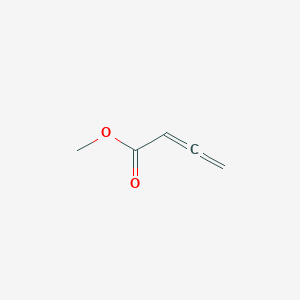
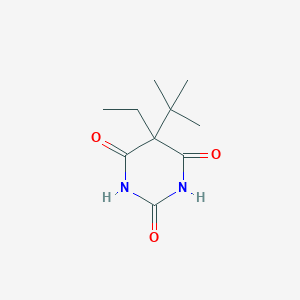
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
